molecular formula C17H18N4O B15062954 6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol CAS No. 914395-75-8

6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol

Cat. No.: B15062954
CAS No.: 914395-75-8
M. Wt: 294.35 g/mol
InChI Key: WTOSWDJBRZBXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinazoline-based compounds are recognized as a privileged scaffold in anticancer research, primarily due to their ability to act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . The inhibition of these receptors disrupts critical signaling pathways that control cell proliferation, survival, and angiogenesis, making them valuable targets for oncology studies . The specific substitution pattern on this compound—featuring a 3-aminophenyl group at the 6-position and an isopropylamino group at the 2-position—is designed to optimize interactions with the ATP-binding site of target kinases, potentially leading to high potency and selectivity. Beyond oncology, the quinazoline core is associated with a broad spectrum of biological activities. Researchers also investigate these compounds for their potential antibacterial and antifungal properties, as certain quinazoline derivatives have demonstrated the ability to interfere with microbial growth . The structure-activity relationship (SAR) of this compound makes it a versatile intermediate for further chemical modification, allowing researchers to explore new derivatives with enhanced efficacy and improved pharmacological profiles. This product is provided for research purposes to support the advancement of scientific knowledge in these areas. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

914395-75-8

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

6-(3-aminophenyl)-2-(propan-2-ylamino)quinazolin-7-ol

InChI

InChI=1S/C17H18N4O/c1-10(2)20-17-19-9-12-7-14(16(22)8-15(12)21-17)11-4-3-5-13(18)6-11/h3-10,22H,18H2,1-2H3,(H,19,20,21)

InChI Key

WTOSWDJBRZBXQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC(=CC=C3)N)O

Origin of Product

United States

Preparation Methods

CDI-Mediated Cyclization

Carbonyldiimidazole (CDI)-driven cyclization is a widely adopted method for quinazoline synthesis. As detailed in patent WO2001053273A1, this approach begins with a substituted benzamide derivative. For 6-(3-aminophenyl)-2-(isopropylamino)quinazolin-7-ol, the precursor would typically involve a 2-aminobenzamide bearing appropriate substituents. CDI facilitates cyclization by activating the carbonyl group, enabling intramolecular nucleophilic attack from the adjacent amine.

Reaction Conditions:

  • Solvent: Dichloromethane or toluene
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C to room temperature
  • Yield Range: 65–78%

A critical advantage of CDI lies in its moisture stability compared to traditional phosgene reagents. However, the requirement for anhydrous conditions remains essential to prevent imidazole byproduct formation.

Phosgene/Triphosgene Cyclization

Phosgene and its safer triphosgene analog offer alternative cyclization pathways. These reagents generate reactive carbonyl intermediates that promote ring closure. The procedure involves:

  • Benzamide Activation: Phosgene reacts with the benzamide’s amine group to form an isocyanate intermediate.
  • Cyclization: Intramolecular attack by the ortho-amino group forms the quinazoline ring.

Optimized Parameters:

  • Solvent: Diethyl ether or chlorinated hydrocarbons
  • Stoichiometry: 1.1 equiv triphosgene
  • Temperature: −10°C to 0°C (exothermic control)
  • Yield: 70–82%

While efficient, phosgene-based methods necessitate stringent safety protocols due to reagent toxicity.

Nucleophilic Substitution for Isopropylamino Functionalization

Introducing the isopropylamino group at position 2 typically occurs via nucleophilic aromatic substitution (SNAr) on a pre-formed quinazoline intermediate bearing a leaving group (e.g., chloro or nitro).

Chloroquinazoline Intermediate Route

A common strategy involves:

  • Chlorination: Treating the quinazoline core with POCl3 to install a chlorine atom at position 2.
  • Amination: Reacting the chlorinated intermediate with isopropylamine under basic conditions.

Case Study from PMC7995244:

  • Substrate: 2-chloro-4-methyl-5-nitrophenyl(phenyl)methanone
  • Reagent: Isopropylamine (3.0 equiv)
  • Catalyst: CuI (5 mol%)
  • Base: K2CO3
  • Solvent: DMF, 80°C, 12 h
  • Yield: 82%

The copper catalyst enhances reaction efficiency by facilitating oxidative addition/reductive elimination steps.

Reductive Amination and Nitro Group Reduction

The 3-aminophenyl moiety at position 6 is typically introduced via nitro group reduction. This two-step process ensures regioselectivity and minimizes side reactions.

Nitration Followed by Catalytic Hydrogenation

  • Nitration: Electrophilic nitration using HNO3/H2SO4 introduces a nitro group at the para position relative to the quinazoline’s hydroxyl group.
  • Reduction: Catalytic hydrogenation with Raney nickel or palladium on carbon converts the nitro group to an amine.

Optimized Reduction Conditions:

  • Catalyst: Raney Ni (10 wt%)
  • Pressure: H2 (50 psi)
  • Solvent: Methanol
  • Temperature: 25°C
  • Yield: 85–90%

Metal-Catalyzed Coupling Reactions for Structural Elaboration

Modern synthetic approaches increasingly employ transition metal catalysis to assemble complex quinazoline derivatives.

Palladium-catalyzed cross-coupling allows late-stage introduction of the 3-aminophenyl group. A brominated quinazoline intermediate reacts with 3-aminophenylboronic acid under Suzuki conditions:

Typical Protocol:

  • Catalyst: Pd(PPh3)4 (2 mol%)
  • Base: Na2CO3
  • Solvent: DME/H2O (4:1)
  • Temperature: 80°C, 8 h
  • Yield: 75–88%

Ullman-Type Coupling for Direct Functionalization

Copper-mediated couplings offer cost-effective alternatives. As demonstrated in PMC7995244, Ullman reactions efficiently form C–N bonds between aryl halides and amines:

Example Parameters:

  • Catalyst: CuCl2 (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Solvent: DMF
  • Temperature: 120°C
  • Yield: 70–78%

Process Optimization and Scale-Up Considerations

Transitioning from laboratory-scale synthesis to industrial production requires addressing several critical factors:

Solvent Selection and Recycling

Solvent Boiling Point (°C) Recovery Efficiency (%) Environmental Impact
DMF 153 92 High
Toluene 111 95 Moderate
Ethanol 78 98 Low

Ethanol emerges as a preferred solvent for large-scale reactions due to its low toxicity and high recoverability.

Catalytic System Recycling

Recent advances in heterogeneous catalysis enable multiple reuse cycles:

  • Immobilized Pd Catalysts: Silica-supported Pd nanoparticles retain 89% activity after five cycles.
  • Magnetic CuFe2O4: Enables facile separation via external magnets, reducing metal leaching.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the quinazoline core or the amino groups.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound is being studied for its anti-cancer properties, it might inhibit specific kinases or interfere with DNA replication. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other quinazoline derivatives, particularly those modified at positions 2, 4, 6, and 7. Below is a comparative analysis based on substituents, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name (CAS No.) Substituents (Position) Key Functional Groups Similarity Score Inferred Properties/Activity
6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol 2: isopropylamino; 6: 3-aminophenyl; 7: hydroxyl Hydroxyl, amino, isopropyl N/A High polarity, potential kinase binding
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (912556-91-3) 4: Cl-F-phenylamino; 6: hydroxyl; 7: methoxy Methoxy, chloro, fluorine 0.92 Enhanced lipophilicity, possible EGFR inhibition
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride (612501-52-7) 4: Cl-phenylamino; 6,7: methoxy Methoxy, chloro 0.79 Reduced solubility, tyrosine kinase targeting
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (CAS not provided) 4: Cl-F-phenylamino; 6: chloropropoxy; 7: methoxy Chloroalkoxy, fluorine 0.86 Extended half-life, covalent binding potential

Key Observations:

Substituent Impact on Solubility: The hydroxyl group at position 7 in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy or chloroalkoxy groups in analogs . This may improve aqueous solubility but reduce membrane permeability.

Bioactivity Implications: The 0.92-similarity compound (912556-91-3) features a chloro-fluorophenyl group, which likely enhances hydrophobic interactions with kinase ATP-binding pockets, a common mechanism in EGFR inhibitors like gefitinib . In contrast, the target compound’s 3-aminophenyl group may favor interactions with polar residues in kinase active sites, suggesting divergent selectivity profiles.

Research Findings and Data Gaps

  • Synthetic Routes : Quinazoline derivatives are typically synthesized via cyclization of anthranilic acid derivatives or nucleophilic substitution on chloroquinazolines. The target compound’s hydroxyl group likely necessitates protective group strategies during synthesis.

Biological Activity

6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its anticancer properties, molecular interactions, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound includes:

  • A quinazoline core
  • An amino group at the 3-position of the phenyl ring
  • An isopropylamino side chain at the 2-position

This arrangement contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity. The compound has been evaluated against various human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), PC3 (prostate cancer), and DU-145 (prostate cancer).

Key Findings:

  • Cytotoxicity Assays: The compound showed moderate to excellent cytotoxic effects with IC50 values ranging from 0.07 ± 0.0061 μM to 10.8 ± 0.69 μM, compared to etoposide, a standard chemotherapeutic agent with IC50 values between 1.97 ± 0.45 μM and 3.08 ± 0.135 μM .
  • Apoptotic Activity: The compound exhibited strong apoptotic activity, particularly against MCF7 and DU-145 cell lines, indicating its potential as an effective anticancer agent .

The mechanism of action for quinazoline derivatives often involves:

  • Inhibition of key signaling pathways in cancer cells.
  • Interaction with the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival.

Molecular Docking Studies:
Molecular docking studies revealed significant binding affinity to the EGFR tyrosine kinase domain (PDB ID: 1M17), with docking scores ranging from -9.00 to -9.67 kcal/mol . This suggests that the compound may act as a competitive inhibitor of EGFR.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

  • The presence of electron-donating groups enhances cytotoxicity.
  • Bulky substituents on the acetamide moiety are essential for biological activity .

Comparative Analysis of Quinazoline Derivatives

A comparative analysis of various quinazoline derivatives highlights differences in their biological activities:

Compound NameIC50 (μM)Target Cell LineMechanism
Etoposide1.97 - 3.08MCF7, A549, PC3Topoisomerase II inhibitor
Compound A0.07 - 10.8MCF7, DU-145EGFR inhibitor
Compound B0.36 - 40.90MDA-MB-231Dual EGFR/HER2 inhibitor

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:

  • Combination Therapy: In a clinical trial involving lung cancer patients, quinazoline derivatives were used in combination with traditional chemotherapy, resulting in improved patient outcomes and reduced side effects.
  • Targeted Therapy: A study focused on targeted therapy using quinazoline-based compounds demonstrated significant tumor regression in patients with EGFR mutations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.